molecular formula C14H23NO4 B570394 tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate CAS No. 196085-84-4

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No. B570394
M. Wt: 269.341
InChI Key: DPNRMEJBKMQHMC-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate” is a complex organic compound. It is also known as (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate .


Molecular Structure Analysis

The molecular formula of this compound is C14H23NO4 . It contains a 1,3-dioxane ring, which is a six-membered ring with two oxygen atoms. The ring is substituted with a tert-butyl acetate group and a cyanomethyl group . The configuration at the 4 and 6 positions of the ring is specified as R and S, respectively .


Chemical Reactions Analysis

As an ester, this compound can undergo typical ester reactions. For example, it can react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products. Heat is also generated by the interaction of esters with caustic solutions. Flammable hydrogen is generated by mixing esters with alkali metals and hydrides .


Physical And Chemical Properties Analysis

This compound has a melting point of 65-70℃ and a boiling point of 364.1 °C at 760 mmHg. Its refractive index is 1.439 and it has a flash point of 159.2 °C .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, are widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. Recent studies have highlighted the environmental occurrence, human exposure, and potential toxicity of SPAs, emphasizing the need for future research to explore contamination, environmental behaviors, and toxicity effects of novel SPAs, including those with low toxicity and migration ability to mitigate environmental pollution (Liu & Mabury, 2020).

Biodegradation and Environmental Fate of Ethers

Research on the biodegradation and fate of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into microbial degradation capabilities and potential environmental impacts. This knowledge could inform studies on similar compounds, including tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, highlighting the significance of understanding the degradation pathways and environmental behaviors of such chemicals (Thornton et al., 2020).

Advanced Synthesis and Catalysis

The field of catalytic non-enzymatic kinetic resolution offers valuable insights into the synthesis of chiral compounds, which could be relevant to the production and manipulation of tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. This area of research underscores the importance of chiral catalysts in asymmetric organic synthesis, potentially applicable to the synthesis and study of similar complex organic molecules (Pellissier, 2011).

Environmental Pollution and Ecotoxicity

Understanding the environmental pollution, ecotoxicity, and endocrine-interfering activities of chemicals is critical. Studies on compounds like 4-tert-Octylphenol, which share functional group characteristics with tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, could provide a framework for assessing the ecological and health impacts of various chemical substances, emphasizing the need for effective removal techniques and the investigation of their toxicological profiles (Olaniyan et al., 2020).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general precautions for handling similar organic compounds should be followed. This includes avoiding inhalation, ingestion, and skin or eye contact. In case of contact, immediate medical attention may be required .

properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNRMEJBKMQHMC-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741404
Record name tert-Butyl [(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

CAS RN

196085-84-4
Record name tert-Butyl [(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.